6-(trifluoromethoxy)-1H-indazol-7-amine
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Overview
Description
6-(Trifluoromethoxy)-1H-indazol-7-amine is a chemical compound that features a trifluoromethoxy group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1H-indazol-7-amine typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the use of trifluoromethoxylation reagents under specific reaction conditions. For example, the reaction of an indazole precursor with a trifluoromethoxylating agent in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-1H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(Trifluoromethoxy)-1H-indazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related and studied for similar applications.
Riluzole: Contains a trifluoromethoxy group and is used as a neuroprotective drug.
Uniqueness
6-(Trifluoromethoxy)-1H-indazol-7-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6F3N3O |
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Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-indazol-7-amine |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14) |
InChI Key |
HAYGVZDUOXTYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F |
Origin of Product |
United States |
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